molecular formula C15H20N2O3 B3001195 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 922905-16-6

2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B3001195
CAS No.: 922905-16-6
M. Wt: 276.336
InChI Key: VKXUVELQELGWBM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a methoxy group at the 2-position of the acetamide chain and a phenyl ring substituted with a 3-methyl group and a 4-(2-oxopiperidin-1-yl) moiety. The molecular formula is C₂₁H₂₄N₂O₃, with a molar mass of 352.43 g/mol . The 2-oxopiperidinyl group introduces a heterocyclic ring system, which may influence solubility, metabolic stability, and target binding compared to simpler acetamides.

Properties

IUPAC Name

2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-9-12(16-14(18)10-20-2)6-7-13(11)17-8-4-3-5-15(17)19/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUVELQELGWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then coupled with the methoxyphenyl acetamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among acetamide derivatives significantly impact their physicochemical properties and biological activities. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Reference
Target Compound 3-Methyl, 4-(2-oxopiperidin-1-yl)phenyl C₂₁H₂₄N₂O₃ 352.43 Acetamide, oxopiperidine
CP-724,714 () Quinazolinyl, propenyl, 3-methyl-4-[(6-methylpyridinyl)oxy]anilino C₂₈H₂₈N₄O₄ 484.55 Quinazoline, propenyl, pyridinyloxy
Compound 7d () Thiadiazole, 2-fluoro-phenoxy, 4-methoxyphenyl C₂₅H₂₀ClFN₄O₃S 522.97 Thiadiazole, fluoro, chloro
Methoxyacetylfentanyl () N-Phenyl, N-(1-phenylethylpiperidin-4-yl) C₂₂H₂₈N₂O₂ 376.47 Piperidine, phenylethyl

Key Observations :

  • Quinazoline Derivatives (CP-724,714) : The quinazolinyl and propenyl groups enhance interactions with kinase targets (e.g., EGFR inhibitors), but these groups also increase metabolic complexity, involving both cytochrome P450 (CYP) and aldehyde oxidase (AO) pathways .
  • Thiadiazole Derivatives (Compound 7d) : The thiadiazole ring and halogen substituents (fluoro, chloro) improve cytotoxicity, as seen in its IC₅₀ of 1.8 µM against Caco-2 colorectal cancer cells .
  • Fentanyl Analogs (Methoxyacetylfentanyl) : The phenylethyl-piperidine structure confers potent opioid receptor binding, unlike the target compound’s oxopiperidine, which lacks the lipophilic groups necessary for CNS penetration .

Key Insights :

  • Oncology Applications : Compound 7d’s thiadiazole core and halogen substituents enhance DNA intercalation or topoisomerase inhibition, whereas the target compound’s oxopiperidine may modulate kinase or protease targets .
  • Metabolic Stability : CP-724,714 undergoes extensive AO-mediated metabolism (~50% contribution), suggesting that the target compound’s 2-oxopiperidine may similarly influence metabolic pathways .
  • Agrochemical vs. Pharmaceutical Use : Substituents like chloro and trifluoromethyl (e.g., alachlor in ) favor herbicidal activity, while methoxy and heterocyclic groups (e.g., oxopiperidine) are typical in drug design .
Metabolic and Pharmacokinetic Profiles
  • CP-724,714 : Metabolized by AO (50%) and CYP3A4 (30%) , leading to hydroxylated and demethylated products. The propenyl group increases susceptibility to oxidation .
  • Compound 7d: No metabolic data provided, but the thiadiazole ring may resist hydrolysis, improving bioavailability compared to ester-containing analogs .

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